Tert-butyl 4-methylpiperidine-3-carboxylate
Description
Tert-butyl 4-methylpiperidine-3-carboxylate is a piperidine derivative featuring a tert-butyl ester group at position 3 and a methyl substituent at position 4. This compound is commonly employed as an intermediate in organic synthesis, particularly in pharmaceutical research, due to its stability and versatility in functionalization. Its synthesis typically involves protecting-group strategies, such as the use of di-tert-butyl carbonate for introducing the tert-butoxycarbonyl (Boc) group . Key analytical data, including $^1$H NMR, $^{13}$C NMR, and HRMS, confirm its structural integrity and purity .
Properties
IUPAC Name |
tert-butyl 4-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8-5-6-12-7-9(8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOXNEUUDLBZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-methylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications as a pharmaceutical intermediate. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 241.33 g/mol
- Structural Features :
- Contains a piperidine ring, a tert-butyl group, a methyl group at the 4-position, and a carboxylate functional group at the 3-position.
The structural configuration contributes to its unique chemical properties, enhancing its interactions with biological targets.
This compound has been primarily studied as an intermediate in synthesizing bioactive compounds. Notably, it serves as a precursor for developing inhibitors of protein tyrosine kinases, particularly Jak3. Jak3 is implicated in signaling pathways related to cancer and autoimmune diseases, making this compound crucial for therapeutic development .
In Vitro Studies
Research indicates that this compound exhibits significant activity against various biological targets:
- Protein Tyrosine Kinases : It has shown potential as an inhibitor of Jak3, which is critical in various malignancies and inflammatory conditions .
- Antiproliferative Effects : The compound has been linked to antiproliferative activity in cancer cell lines, although specific IC values are not extensively documented in available literature.
Case Studies
- Jak3 Inhibition :
- Therapeutic Potential :
- The compound's role as a building block for more complex molecules has been explored, suggesting its utility in synthesizing new therapeutic agents targeting various diseases, including cancer and autoimmune disorders.
Comparative Analysis of Related Compounds
The following table summarizes the structural features and unique properties of related compounds derived from piperidine:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Tert-butyl 4-methylpiperidine-1-carboxylate | Methyl group at position 4 | Different steric hindrance affecting reactivity |
| Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | Hydroxyl group at position 3 | Increased polarity; potential for hydrogen bonding |
| Tert-butyl 3-(methylamino)piperidine-1-carboxylate | Methylamino substitution at position 3 | Enhanced biological activity due to amino group |
This comparative analysis underscores the versatility of piperidine derivatives in medicinal chemistry.
Comparison with Similar Compounds
Ester Group Modifications
- Methyl 4-methylpiperidine-3-carboxylate : Replacing the tert-butyl ester with a methyl group reduces steric bulk and increases susceptibility to hydrolysis. This compound is synthesized via hydrogenation of methyl 4-methylnicotinate using PtO$_2$, yielding a 70:30 diastereomer mixture .
- Ethyl 4-methylpiperidine-3-carboxylate : The ethyl ester variant demonstrates intermediate stability and is synthesized as a stereo-enriched mixture (15:1 cis:trans) through diastereomeric salt formation with (2S,3S)-dihydroxysuccinic acid .
Substituent Variations at Position 4
- Synthesis involves alkylation followed by Boc protection, achieving 86% yield .
- Tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate : The 3-chlorobenzyl group introduces aromaticity and electron-withdrawing effects, which may enhance binding in drug discovery. This derivative has a molar mass of 309.83 g/mol and a distinct reactivity profile .
Physicochemical and Spectral Properties
Stereochemical Considerations
- Diastereomer Formation : Methyl and ethyl esters (e.g., compounds S4 and 6d ) exhibit diastereomerism, affecting their physical properties and biological activity. For example, the 70:30 diastereomer ratio in methyl 4-methylpiperidine-3-carboxylate impacts crystallization efficiency .
- Stereo-Enriched Synthesis : Ethyl 4-methylpiperidine-3-carboxylate is obtained with a 15:1 cis:trans ratio via chiral salt resolution, highlighting the role of stereochemistry in purification .
Preparation Methods
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 4-methylpiperidine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as alkylation of a piperidine precursor with tert-butyl bromoacetate, followed by fluorination or methoxylation. Key reagents include strong bases (e.g., NaH or KOtBu) in solvents like THF or DMF. Optimization focuses on temperature control (e.g., 0–60°C), inert atmospheres, and purification via recrystallization or chromatography . Monitoring reaction progress with TLC or HPLC ensures intermediate purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly resolving stereochemistry. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography (using SHELXL software ) can resolve complex stereochemical configurations when crystalline samples are available.
Q. How can common impurities in the synthesis of this compound be identified and removed?
- Methodological Answer : Impurities often arise from incomplete alkylation or side reactions. Techniques include:
- Chromatography : Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the target compound .
- Recrystallization : Polar solvents like ethanol or acetonitrile remove hydrophobic byproducts .
- Spectroscopic Analysis : Comparative NMR and MS identify unreacted starting materials or decomposition products .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to hydrolysis in acidic/basic conditions. Storage at –20°C in anhydrous environments (e.g., desiccators) prolongs stability. Accelerated degradation studies (e.g., 40°C/75% relative humidity) combined with HPLC monitoring assess shelf life .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed to ensure enantiomeric purity?
- Methodological Answer : Chiral auxiliaries or catalysts (e.g., Sharpless epoxidation reagents) enforce stereocontrol. Enantiomeric excess is quantified via chiral HPLC or NMR with shift reagents. Resolution of racemic mixtures may involve diastereomeric salt formation using tartaric acid derivatives .
Q. How should researchers resolve contradictions in NMR data for structurally similar derivatives?
- Methodological Answer : Overlapping signals in crowded spectra can be resolved using 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations. Computational tools (e.g., DFT calculations) predict chemical shifts, aiding in structural validation. Comparative analysis with known analogs (e.g., tert-butyl 3-fluoro-4-hydroxypiperidine derivatives ) provides reference benchmarks.
Q. What strategies are used to investigate the biological activity and target interactions of this compound?
- Methodological Answer :
- In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization) identify interactions with enzymes or receptors.
- Molecular Docking : Software like AutoDock predicts binding affinities to targets such as neurotransmitter transporters .
- Metabolic Profiling : Liver microsome assays assess stability and metabolite formation using LC-MS .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict reaction pathways (e.g., nucleophilic substitution vs. elimination). Solvent effects are modeled using COSMO-RS. Software like Gaussian or ORCA simulates intermediates, guiding experimental design for functionalization (e.g., introducing fluorinated groups ).
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or dermal contact. Emergency measures include neutralization of spills with inert adsorbents (e.g., vermiculite) and immediate medical consultation for exposure. Toxicity data, though limited, suggest treating the compound as a Category 4 acute toxin (LD50 > 300 mg/kg) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
